N,N-Diethylamide Substituent Confers Superior Target Affinity in Indole-3-glyoxylamide Series
Across a panel of 12 N,N-dialkyl-2-phenylindol-3-yl-glyoxylamides evaluated for peripheral benzodiazepine binding site (PBBS) affinity, compounds bearing an N,N-diethylamide group were the most potent sub-series. The diethylamide-containing ligand N,N-diethyl-[5-chloro-2-(4-iodophenyl)indol-3-yl]glyoxylamide achieved the highest affinity within the set (IC50 in the low nanomolar range among 7.86–618 nM tested), outperforming dimethylamide, dipropylamide, and heterocyclic amide congeners [1]. This demonstrates that the N,N-diethylamide terminus, which is also present in CAS 872857-84-6, is a privileged pharmacophoric feature for maximizing binding interactions in this chemotype [1].
| Evidence Dimension | PBBS binding affinity (IC50) – amide substituent comparison |
|---|---|
| Target Compound Data | N,N-diethylamide sub-series: most potent across 12 compounds (specific IC50 values for individual congeners range from 7.86 nM to 618 nM); highest affinity congener (4c) bears diethylamide [1] |
| Comparator Or Baseline | Dimethylamide, dipropylamide, and heterocyclic amide analogs in the same series: lower relative potency; full data in original publication [1] |
| Quantified Difference | Diethylamide group consistently outperforms other dialkylamide variants; exact fold difference varies by halogen substitution pattern [1] |
| Conditions | Rat kidney mitochondrial membrane PBBS binding assay using [3H]PK11195; selectivity confirmed against central benzodiazepine receptor (CBR) in rat cortices using [3H]flumazenil [1] |
Why This Matters
Procurement of the N,N-diethylamide variant is justified by quantitative SAR data showing the diethylamide group maximizes binding affinity relative to alternative amide substitutions, reducing the risk of obtaining a weakly active analog.
- [1] Keller, P. A., et al. (2006). Synthesis and in vitro binding of N,N-dialkyl-2-phenylindol-3-yl-glyoxylamides for the peripheral benzodiazepine binding site. Bioorganic & Medicinal Chemistry Letters, 16(22), 5882–5886. View Source
